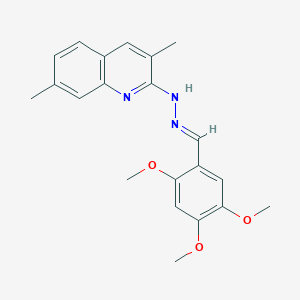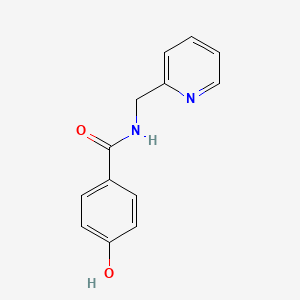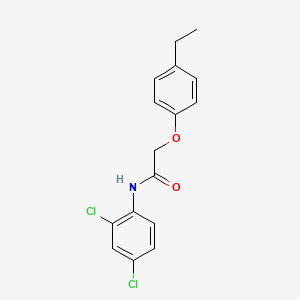![molecular formula C12H17N7O2 B5868337 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” is a type of 1,3,5-triazine derivative . It has a molecular formula of C11H15N7O2 and a molecular weight of 277.28 . This compound is part of a class of compounds known as 1,3,5-triazines, which have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, including “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol”, often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular structure of “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” includes a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains dimethylamino and isopropylamino groups attached to the triazine ring, and an oxy group linking the triazine ring to a pyridazinol ring .Chemical Reactions Analysis
The chemical reactions involving “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” are likely to involve the functional groups present in its structure, such as the amino groups and the oxy group. For instance, the amino groups could potentially undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The compound “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” has a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Agriculture: Herbicide Development
Triazine derivatives are widely recognized for their herbicidal properties. They function by inhibiting photosynthesis in susceptible plant species, making them effective weed control agents. The specific structure of 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol suggests that it could be explored for its potential use as a selective herbicide, particularly in the development of new formulations that target resistant weed species .
Medicine: Antitumor Agents
Some triazines exhibit significant biological activity, including antitumor properties. Given the structural similarity of the compound to known antitumor agents, it could be investigated for its efficacy in treating cancers such as lung, breast, and ovarian cancer. Research could focus on its mechanism of action, potential targets within cancer cells, and its pharmacokinetics .
Environmental Science: Polymer Photostabilizers
Triazines are also employed as photostabilizers in polymers to enhance their durability against UV radiation. The compound 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol could be studied for its ability to absorb UV light and stabilize various polymers, which is crucial for extending the life of materials exposed to sunlight .
Biochemistry: Enzyme Inhibition
In biochemistry, triazines have been used as enzyme inhibitors. The specific interactions of triazines with enzymes can be harnessed to regulate biochemical pathways. The subject compound could be analyzed for its potential to inhibit enzymes that are relevant to disease processes or metabolic control .
Materials Science: Advanced Material Synthesis
The reactivity of triazine derivatives makes them suitable for the synthesis of advanced materials. Research could explore the use of 6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in creating new materials with desirable properties such as high thermal stability, electrical conductivity, or specific optical characteristics .
Chemical Synthesis: Building Blocks
Triazine derivatives serve as versatile intermediates in organic synthesis. The compound could be utilized as a building block for synthesizing a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. Its reactivity with various nucleophiles and electrophiles could be exploited to create complex molecules .
Analytical Chemistry: Chromatographic Methods
Due to their unique chemical properties, triazines can be used in analytical chemistry as standards or reagents in chromatographic methods. The compound could be investigated for its suitability in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate, identify, and quantify various analytes .
Biotechnology: Siderophore-Mediated Drug Delivery
Triazines have potential applications in biotechnology, such as in siderophore-mediated drug delivery systems. These systems exploit microbial iron transport mechanisms to deliver drugs more effectively. The compound could be researched for its ability to chelate iron and facilitate the transport of therapeutic agents into microbial cells or tumors .
Orientations Futures
The future directions for the research and application of “6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol” and similar compounds could involve exploring their potential biological activities and applications in various fields. For instance, further studies could be conducted to investigate their potential antitumor properties .
Propriétés
IUPAC Name |
3-[[4-(dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-7(2)13-10-14-11(19(3)4)16-12(15-10)21-9-6-5-8(20)17-18-9/h5-7H,1-4H3,(H,17,20)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMBWRREMXIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)


![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)